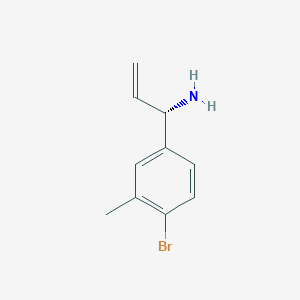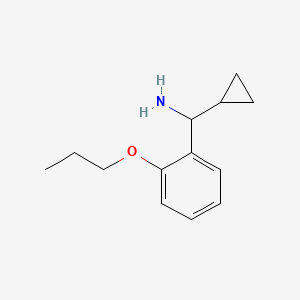
Cyclopropyl(2-propoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2-propoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO It is a derivative of methanamine, featuring a cyclopropyl group and a propoxyphenyl group attached to the methanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-propoxyphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-propoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF).
Catalysts and Reagents: Common reagents include sodium borohydride for reduction and nickel dichloride as a catalyst.
Procedure: The reaction mixture is stirred at a controlled temperature (20-45°C) for 10-18 hours.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and safety. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The raw materials are sourced in bulk, and the reaction conditions are carefully monitored to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(2-propoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in THF.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, or deaminated compounds.
Applications De Recherche Scientifique
Cyclopropyl(2-propoxyphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropyl(2-propoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethylamine: A simpler analog with similar structural features.
2-Propoxybenzylamine: Another related compound with a propoxyphenyl group.
Cyclopropylphenylmethanamine: A compound with a similar cyclopropyl group but different substituents.
Uniqueness
Cyclopropyl(2-propoxyphenyl)methanamine is unique due to the combination of its cyclopropyl and propoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
cyclopropyl-(2-propoxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3 |
Clé InChI |
CWNLHYVCOKSDDV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


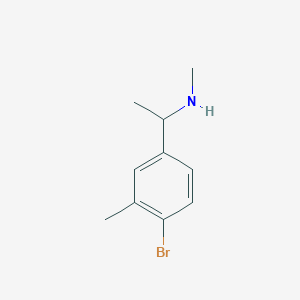
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)
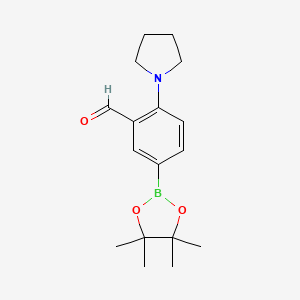
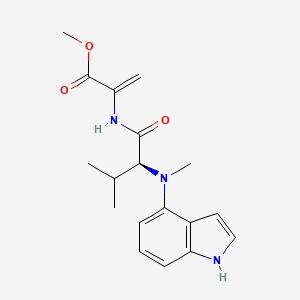
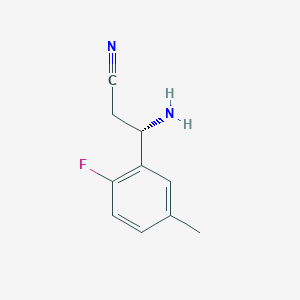
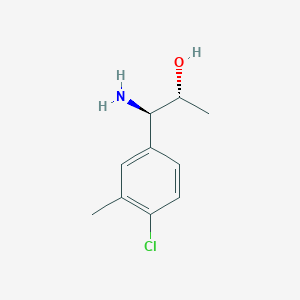
![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
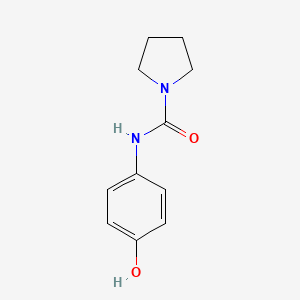
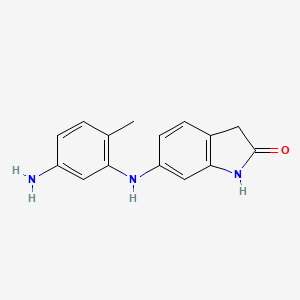
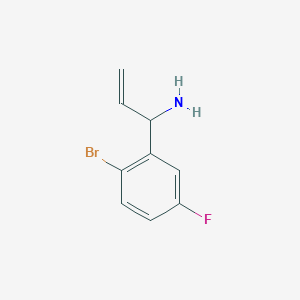

![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)
